Cerebrocrast
Description
Structure
2D Structure
Properties
CAS No. |
118790-71-9 |
|---|---|
Molecular Formula |
C26H35F2NO7 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |
InChI Key |
ASCWBYZMMHUZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |
Appearance |
Solid powder |
Other CAS No. |
118790-71-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine cerebrocrast IOS 11212 IOS-1.1212 |
Origin of Product |
United States |
Mechanisms of Action of Cerebrocrast
Neurobiological Modulations
Cerebrocrast exerts its effects through influencing neurobiological pathways, notably those related to inflammation and cellular energy metabolism within mitochondria.
Studies have demonstrated this compound's capacity to modulate inflammatory responses, particularly concerning the secretion of certain cytokines and the activity of inflammatory mediators.
This compound has been shown to inhibit the secretion of neurotoxic cytokines, specifically Interleukin-1 Beta (IL-1β) and Interleukin-6 (IL-6). This effect was observed in in vitro experiments using the human monocytic cell line THP-1. nih.govresearchgate.netresearchgate.net These findings suggest a role for this compound in mitigating inflammatory signaling mediated by these key cytokines.
Table 1: Effect of this compound on Cytokine Secretion in THP-1 Cells
| Cytokine | Effect of this compound | Reference |
| Interleukin-1 Beta (IL-1β) | Inhibited Secretion | nih.govresearchgate.netresearchgate.net |
| Interleukin-6 (IL-6) | Inhibited Secretion | nih.govresearchgate.netresearchgate.net |
This compound has demonstrated an impact on inflammatory mediators, notably by reducing the overexpression of NF-κBp65. researchgate.netresearchgate.netlu.lv NF-κBp65 is a subunit of NF-κB, a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammatory and immune responses. nih.govnih.gov Studies in mouse models of azidothymidine-induced toxicity showed that this compound effectively reduced the overexpression of NF-κBp65 in both the brain cortex and myocardium. researchgate.netresearchgate.net
Table 2: Effect of this compound on NF-κBp65 Expression
| Inflammatory Mediator | Context | Effect of this compound | Reference |
| NF-κBp65 | Azidothymidine-induced toxicity (mouse brain cortex, myocardium) | Reduced overexpression | researchgate.netresearchgate.netlu.lv |
While this compound inhibits the secretion of IL-1β and IL-6, research indicates a differential effect on other inflammatory cytokines. Specifically, studies have shown that this compound failed to affect the secretion of Tumor Necrosis Factor-alpha (TNF-alpha) in cells of the human monocytic THP-1 line. nih.govresearchgate.net This suggests a selective modulation of inflammatory cytokine release by this compound, impacting some key pro-inflammatory mediators while not affecting others like TNF-alpha. TNF-alpha is recognized as a pleiotropic cytokine involved in various inflammatory processes. nih.govfrontiersin.org
This compound has been shown to influence mitochondrial function, impacting bioenergetics and cellular respiration processes. nih.govresearchgate.netnih.gov
Mitochondrial Bioenergetics and Cellular Respiration
Influence on Mitochondrial Respiration and Transmembrane Potential
This compound has been shown to influence mitochondrial respiration and transmembrane potential, although its effects can be concentration-dependent. At concentrations higher than 25 µM, this compound depressed the respiratory control ratio (RCR), ADP to oxygen ratio (ADP/O), state 3, and uncoupled respiration rates in isolated rat liver mitochondria using succinate (B1194679) as the respiratory substrate. nih.gov Simultaneously, it increased the state 4 respiration rate threefold and decreased the transmembrane potential (Δψ) and the phosphate (B84403) carrier rate. nih.gov However, at concentrations lower than 25 µM, this compound did not significantly affect mitochondrial bioenergetics. nih.gov
This compound's uncoupler activity is attributed to its ability to promote the cotransport of H⁺ with Cl⁻ across the inner mitochondrial membrane. nih.gov This mechanism may be enhanced by alterations in membrane lipid organization and lateral heterogeneity, as this compound shows strong incorporation into the mitochondrial membrane and can reduce the phase transition temperature and cooperative unit size of DMPC membrane bilayers. nih.gov
Regulation of Mitochondrial Permeability Transition Pore (PTP)
This compound has demonstrated an ability to partially prevent the Ca²⁺-induced opening of the mitochondrial permeability transition pore (PTP) in rat liver mitochondria at concentrations below 25 µM. nih.gov The PTP is a channel whose opening can lead to mitochondrial swelling, disruption of oxidative phosphorylation, and release of pro-apoptotic factors. uc.pt
Differential Effects on Mitochondrial Function Across Tissues
This compound's ability to interfere with mitochondrial function has been observed in mitochondria isolated from different rat tissues, including skeletal muscle, neurons, and liver. researchgate.netresearchgate.net Studies have indicated that this compound can normalize oxidative phosphorylation and increase ATP-induced contraction in swollen mitochondria of rat skeletal muscles. researchgate.netresearchgate.net It has also shown protective effects on cerebellar granule cells against MPP⁺-induced cell death, reactive oxygen species production, and loss of mitochondrial membrane potential. nih.govresearchgate.netsrce.hr These findings suggest that mitochondria are an important intracellular target for this compound, and its effects on mitochondrial processes may vary depending on the tissue type. researchgate.net
Calcium Homeostasis Regulation
Interaction with Voltage-Gated Calcium Channels (e.g., T-type CaV3.1, L-type CaV1.2b)
This compound has been shown to interact with voltage-gated calcium channels, specifically inhibiting current flux through both L-type (CaV1.2b) and T-type (CaV3.1) calcium channels in HEK 293 cells. nih.gov For the CaV1.2b channel, the IC₅₀ values were 586 ± 96 nmol/L at a holding potential of -80 mV and 178 ± 78 nmol/L at -50 mV. nih.gov Inhibition of the CaV3.1 channel required approximately 50 µmol/L of this compound to block 50% of the current amplitude, and this inhibition was not facilitated by shifting the holding potential. nih.govresearchgate.net While this compound inhibited these channels, it was found to be about 10-fold less effective than neutral dihydropyridines but more efficient than the charged dihydropyridine (B1217469) amlodipine. nih.govresearchgate.net this compound did not alter the current kinetics in either channel, and the inhibition was partly reversible or irreversible. nih.gov
Table 1: Inhibition of Voltage-Gated Calcium Channels by this compound
| Calcium Channel | Cell Line | Holding Potential | IC₅₀ (approximate) |
| CaV1.2b | HEK 293 | -80 mV | 586 nM nih.gov |
| CaV1.2b | HEK 293 | -50 mV | 178 nM nih.gov |
| CaV3.1 | HEK 293 | -100 mV to -70 mV | 50 µM (50% block) nih.govresearchgate.net |
Distinctions from Classical Dihydropyridine Calcium Channel Antagonism in Neuronal Tissues
Despite being a dihydropyridine derivative and exhibiting calcium channel blocking activity, this compound has shown distinctions from classical dihydropyridine calcium channel antagonists, particularly in neuronal tissues. nih.govnih.gov While classical dihydropyridines like nifedipine (B1678770) and nimodipine (B1678889) are known to primarily target L-type calcium channels and are often used for cardiovascular conditions, this compound also inhibits T-type calcium channels and has demonstrated neuroprotective effects. nih.govnih.govnih.gov The interaction of this compound with CaV3.1 channels lacked the typical characteristics of a state-dependent interaction observed with some classical calcium channel blockers. nih.gov Furthermore, in studies using cerebellar granule cells, this compound showed neuroprotective effects against MPP⁺-induced toxicity at much lower concentrations (EC₅₀ = 13 nM) compared to the classical calcium antagonist nimodipine (EC₅₀ = 12.4 µM). nih.gov This suggests that its neuroprotective mechanism may involve targets or mechanisms in addition to, or distinct from, its calcium channel antagonism, particularly in neuronal contexts. nih.gov Its ability to interfere with mitochondrial processes in neuronal cells further highlights these distinctions. nih.govresearchgate.net
Antioxidant and Oxidative Stress Mitigation
This compound is recognized for its antioxidant properties and its capacity to mitigate oxidative stress. nih.govresearchgate.netsrce.hr As a synthetic antioxidant belonging to the 1,4-dihydropyridine (B1200194) class, it has demonstrated antioxidative potential in various studies. nih.govresearchgate.netsrce.hr
Direct Antioxidant Capacities
Investigations into the direct antioxidant capacities of this compound reveal its interaction with lipid peroxidation. nih.govsrce.hr It has been observed to attenuate the effects of lipid peroxidation, which in turn can lead to an increase in metabolic rate and cell growth under specific conditions. nih.govsrce.hr Furthermore, this compound, along with certain other 1,4-DHPs with DNA binding properties, has shown efficacy in protecting against oxidative damage induced by peroxynitrite. lu.lv Its observed affinity for DNA may contribute to a DNA-protecting mechanism against oxidative stress. lu.lv However, comparative studies with other DHPs, such as diethone, indicate that this compound did not significantly affect ADP/Fe2+-induced lipid peroxidation at concentrations up to 100 µM, suggesting its antioxidant mechanism may differ or be more selective. nih.govresearchgate.net
Protection Against Cellular Oxidative Stress Pathologies
This compound provides protective effects against cellular pathologies associated with oxidative stress. It has been shown to prevent cell death, the production of free radicals, and the decrease in mitochondrial membrane potential in models of neurotoxicity. srce.hr this compound also prevents cell damage induced by oxygen-glucose deprivation. srce.hr Its protective effects may involve promoting cellular adaptation to oxidative stress through interactions with redox signaling and hydroxynonenal (HNE)-signal transduction pathways. nih.govsrce.hr this compound is considered to offer effective protection to mitochondria against oxidative damage. nih.govresearchgate.net Research suggests its therapeutic potential in conditions linked to cellular oxidative stress. researchgate.net
Cardioprotective Mechanisms
This compound exhibits cardioprotective properties. srce.hr Its dicyclic structure is believed to contribute to this cardioprotective effect, potentially through targeting mitochondria and regulating inflammatory and apoptotic processes. nih.gov Studies have shown that this compound effectively reduced the azidothymidine-induced overexpression of NF-kappaBp65 and caspase-3 in mouse myocardium. nih.gov An acute effect of this compound on cardiac function and glucose metabolism has also been observed in isolated, perfused normal rat hearts. targetmol.cnjacc.org
Modulation of Apoptotic Pathways (e.g., Caspase-3)
Modulation of apoptotic pathways, particularly involving Caspase-3, is a proposed cardioprotective mechanism of this compound, potentially mediated by its mitochondrial targeting. nih.gov Caspase-3 is recognized as a key executioner in the process of apoptosis. frontiersin.orgcpn.or.krnih.gov Research indicates that this compound effectively reduced the azidothymidine-induced overexpression of caspase-3 in mouse myocardium. nih.gov
Regulation of Inflammatory Processes within Cardiac Tissue
This compound possesses anti-inflammatory properties. srce.hrtargetmol.cn The regulation of inflammatory processes within cardiac tissue is considered a cardioprotective mechanism of this compound, potentially linked to its dicyclic structure and mitochondrial targeting. nih.gov Studies have demonstrated that this compound effectively reduced the azidothymidine-induced overexpression of NF-kappaBp65 in mouse myocardium, with NF-kappaBp65 serving as a marker for inflammatory events. nih.gov Furthermore, this compound inhibited the secretion of interleukin-1 beta and interleukin-6 by human monocytic THP-1 cells at micromolar concentrations, indicating an anti-inflammatory effect. researchgate.net
Research findings on the modulation of inflammatory markers by this compound include:
| Inflammatory Marker | Effect of this compound (in mouse myocardium, AZT-induced) | Effect of this compound (on human monocytic THP-1 cells) |
| NF-kappaBp65 | Reduced overexpression nih.gov | Not specified in this context |
| Interleukin-1 beta (IL-1β) | Not specified | Inhibited secretion (micromolar range) researchgate.net |
| Interleukin-6 (IL-6) | Not specified | Inhibited secretion (micromolar range) researchgate.net |
Hemostatic System Modulation
This compound has been reported to block the activation of human platelets. targetmol.com Platelet activation is a crucial component of the hemostatic system. jci.org Further research has investigated the effects of this compound on the function of human platelets and the release of arachidonic acid from the plasma membrane. jci.org While the central nervous system is known to influence hemostasis, and this compound has neuroprotective effects, the direct link between its neuroprotective actions and broader hemostatic system modulation is not extensively detailed in the available information beyond its effects on platelets. nih.gov
Regulation of Intracellular Calcium Concentration in Platelets
This compound has been shown to influence the intracellular concentration of calcium ions in human platelets. Studies using Fura-2 as a calcium indicator demonstrated that this compound, at a concentration of 10⁻⁶ M, decreased the basal level of intracellular calcium in both unstimulated platelets and those stimulated with thrombin. nih.govdntb.gov.ua The regulation of intracellular calcium is a critical event in platelet activation, influencing processes such as shape change, aggregation, and the release of mediators. mdpi.comwikipedia.org
Inhibition of Arachidonic Acid Release from Platelet Plasma Membrane
A notable effect of this compound on platelet function is its ability to inhibit the release of arachidonic acid (AA) from the phospholipids (B1166683) of the platelet plasma membrane. This inhibition was observed across a range of concentrations, specifically at 10⁻⁶ M, 10⁻⁷ M, and 10⁻⁸ M. nih.gov Arachidonic acid is a key precursor molecule for the synthesis of various signaling lipids. helena.combiodatacorp.com
Table 1: Effect of this compound on Arachidonic Acid Release from Platelet Plasma Membrane
| This compound Concentration (M) | Inhibition of [(³H] AA Release |
| 10⁻⁶ | Inhibited |
| 10⁻⁷ | Inhibited |
| 10⁻⁸ | Inhibited |
Data based on research findings on human platelets. nih.gov
Implications for Eicosanoid Synthesis Pathways
The inhibition of arachidonic acid release by this compound has direct implications for the synthesis of eicosanoids. Eicosanoids are a family of signaling molecules derived from the enzymatic oxidation of polyunsaturated fatty acids, including arachidonic acid. metwarebio.comwikipedia.orgnih.gov Key eicosanoids synthesized from arachidonic acid via the cyclooxygenase (COX) pathway include thromboxane (B8750289) A₂ (TxA₂), prostaglandin (B15479496) G₂ (PGG₂), and prostaglandin H₂ (PGH₂). nih.govmetwarebio.comresearchgate.net By inhibiting the liberation of arachidonic acid from the platelet membrane, this compound can prevent the subsequent formation of these eicosanoids and other oxygenated derivatives of AA. nih.gov This suggests a mechanism by which this compound may modulate processes mediated by these lipid mediators.
Nootropic and Cognitive Enhancement Mechanisms
Beyond its effects on platelet function, this compound has also been investigated for its potential nootropic and cognitive enhancement properties. Nootropics are substances that are purported to improve cognitive functions such as attention, memory, and learning. wikipedia.orgadf.org.auhealthopenresearch.orgconsensus.app
Influence on Learning and Attention
Studies have indicated that this compound can influence learning and attention. In experimental models involving prenatally hypoxized rats, this compound was observed to normalize disturbances in learning and attention. eco-vector.com Research also suggests that this compound can exhibit cognition enhancer effects at low doses. researchgate.net The mechanisms underlying these effects may involve complex interactions within neural networks critical for cognitive processing.
Modulation of Emotional Behavior
This compound has also been reported to modulate emotional behavior. In the context of prenatally hypoxized rats, this compound was found to normalize disturbances in emotional behavior. eco-vector.com This suggests a potential influence on neural circuits involved in regulating mood and emotional responses. lu.lvnih.govresearchgate.net
Interactions with Endogenous Neurotransmitter Systems (e.g., GABAergic Processes)
The nootropic and behavioral effects of this compound may involve interactions with endogenous neurotransmitter systems. Research on memory-enhancing 1,4-dihydropyridine compounds, including this compound, has highlighted the potential role of GABAergic processes. nih.govplos.org It has been suggested that the memory-enhancing effects of such compounds may be mediated, at least in part, through influencing GABAergic activation. nih.govplos.orgnih.gov This could involve promoting the synthesis of GABA, potentially indicated by the upregulation of glutamate (B1630785) decarboxylase 67 (GAD67), an enzyme responsible for GABA synthesis. nih.govplos.orgnih.gov Alterations in GABAergic transmission have been implicated in cognitive impairments and neurological conditions. nih.govplos.org
Table 2: Observed Effects of this compound on Cognitive and Emotional Parameters
| Parameter | Observed Effect (in Prenatally Hypoxized Rats) | Supporting Evidence |
| Learning | Normalization of disturbances | eco-vector.com |
| Attention | Normalization of disturbances | eco-vector.com |
| Emotional Behavior | Normalization of disturbances | eco-vector.com |
Data based on research findings in experimental animal models.
Effects on Steroid Hormone Receptors (e.g., Glucocorticoid Hormone Receptors)
Research into the mechanisms of action of this compound has included investigations into its potential interactions with steroid hormone receptors, particularly glucocorticoid receptors (GR). Steroid hormones, including glucocorticoids, exert their effects by binding to specific intracellular receptors, which then modulate gene expression nih.govwikipedia.orgglowm.com. Glucocorticoid receptors are widely distributed throughout the body, including the central nervous system, and play crucial roles in regulating various physiological processes, such as stress response, metabolism, and immune function nih.govmdpi.com.
Studies have explored the ability of this compound, a derivative of 1,4-dihydropyridine (DHP), to interact with glucocorticoid receptors. In vitro testing using rat liver cytosol has shown that this compound can inhibit the binding of a synthetic glucocorticoid, [1,2,4-(3)H]-dexamethasone, to the glucocorticoid receptor drugbank.com. This indicates that this compound possesses affinity for the GR binding site, competing with the ligand for receptor occupancy drugbank.com.
Based on their inhibitory activities on ligand-receptor binding, 1,4-dihydropyridine derivatives, including this compound, have been categorized into groups. This compound belongs to a group of compounds that demonstrated activity at a concentration of 10-4 M, with apparent IC50 values ranging from 23 to 45 µM drugbank.com. This suggests a moderate inhibitory effect on glucocorticoid receptor ligand binding compared to other DHP derivatives that exhibited higher activity at lower concentrations drugbank.com.
The interaction of compounds like this compound with glucocorticoid receptors is a subject of ongoing research to understand their potential pharmacological profiles. The lipophilicity and structural features of 1,4-dihydropyridine derivatives, such as the presence of bulky substituents and the aromatic ring in the position 4, appear to influence their activity at the glucocorticoid receptor drugbank.com.
Detailed research findings on the interaction of this compound with glucocorticoid receptors, as reported in studies, are summarized in the table below:
| Compound | Concentration Tested (M) | Inhibition of [3H]-Dexamethasone Binding (%) | Apparent IC50 (µM) |
| This compound | 10-4 | Active (Specific percentage not explicitly stated for this compound alone in snippet, grouped with others) | 23-45 |
| Dexamethasone | - | 100 (Reference ligand) | - |
Note: Data is derived from in vitro studies using glucocorticoid receptors from rat liver cytosol, assessing the inhibition of [1,2,4-(3)H]-dexamethasone binding. drugbank.com
The interaction of compounds with steroid hormone receptors can have diverse downstream effects, influencing gene transcription and cellular responses nih.govwikipedia.orgglowm.com. Further research is necessary to fully elucidate the functional consequences of this compound's interaction with glucocorticoid receptors and its implications.
Preclinical Research on Cerebrocrast
In Vitro Experimental Systems
In vitro studies have utilized different cell lines and isolated organelles to investigate the cellular and molecular effects of cerebrocrast.
Cell Line Models for Inflammatory Response Assessment (e.g., Human Monocytic THP-1 Cells)
Human monocytic THP-1 cells are commonly used as an in vitro model for studying inflammatory responses, as they can be differentiated into macrophage-like cells and stimulated to secrete inflammatory cytokines. moleculardevices.commdpi.commdpi.com Research using THP-1 cells has shown that this compound can inhibit the secretion of certain inflammatory mediators. In these cells, this compound in the micromolar range inhibited the secretion of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), as well as neurotoxic products. nih.govresearchgate.net However, it did not affect the secretion of tumor necrosis factor alpha (TNF-α). nih.govresearchgate.net This suggests a selective inhibitory effect on the inflammatory cascade in this cell line model.
Cellular Models for Calcium Channel Electrophysiology (e.g., HEK 293 Cells)
HEK 293 cells are frequently used for the heterologous expression and study of ion channels, including calcium channels. biospace.com Studies using whole-cell patch clamp in HEK 293 cells transfected with L-type (CaV1.2b) and T-type (CaV3.1) calcium channels have investigated the interaction of this compound with these channels. This compound was found to inhibit current flux through both CaV1.2b and CaV3.1 channels. nih.govresearchgate.net The inhibition of CaV1.2b channels was voltage-dependent and consistent with partial interaction with the inactivated state of the channel. nih.gov For the CaV3.1 channel, approximately 50 µmol/L of this compound was needed to block 50% of the current amplitude, and this inhibition was not significantly facilitated by shifting the holding potential. nih.govblackwellpublishing.com this compound did not alter current kinetics in either channel. nih.gov While this compound is considered an atypical dihydropyridine (B1217469) because it does not strongly antagonize Ca2+ influx in neuronal tissues at low concentrations, these studies demonstrate its ability to interact with calcium channels at higher concentrations in a controlled expression system. nih.govnih.govportico.org
| Cell Line | Calcium Channel Type | IC50 (nM) at -80 mV | IC50 (nM) at -50 mV | Inhibition Characteristics |
| HEK 293 (transfected with CaV1.2b) | L-type (CaV1.2b) | 586 ± 96 | 178 ± 78 | Voltage-dependent, partial interaction with inactivated state |
| HEK 293 (transfected with CaV3.1) | T-type (CaV3.1) | ~50000 | Not significantly different | Inhibition not facilitated by holding potential shift |
Isolated Organelle Studies (e.g., Rat Liver Mitochondria)
Mitochondria play a critical role in cellular energy metabolism and are implicated in various pathological processes. Studies using isolated rat liver mitochondria have explored the effects of this compound on mitochondrial function. This compound has been shown to promote the cotransport of H+ and Cl- across the inner mitochondrial membrane. targetmol.commedchemexpress.comnih.gov At concentrations higher than 25 µM, this compound affected mitochondrial bioenergetics, depressing respiratory control ratio (RCR), ADP/O ratio, state 3, and uncoupled respiration rates, while increasing state 4 respiration rate. nih.gov It also decreased the transmembrane potential and the phosphate (B84403) carrier rate. nih.gov At concentrations lower than 25 µM, this compound inhibited the mitochondrial inner membrane anion channel (IMAC) and partially prevented Ca2+-induced opening of the permeability transition pore (PTP). nih.gov this compound showed a strong incorporation into the mitochondrial membrane, suggesting its effects are related to its presence within the membrane structure. nih.gov
| Mitochondrial Parameter | This compound Concentration | Observed Effect | Citation |
| H+ and Cl- cotransport | Not specified | Promoted | targetmol.commedchemexpress.comnih.gov |
| Respiratory Control Ratio (RCR) | > 25 µM | Depressed | nih.gov |
| ADP/O Ratio | > 25 µM | Depressed | nih.gov |
| State 3 Respiration Rate | > 25 µM | Depressed | nih.gov |
| State 4 Respiration Rate | > 25 µM | Increased (three times) | nih.gov |
| Uncoupled Respiration Rate | > 25 µM | Depressed | nih.gov |
| Transmembrane Potential (Δψ) | > 25 µM | Decreased | nih.gov |
| Phosphate Carrier Rate | > 25 µM | Decreased | nih.gov |
| Inner Mitochondrial Anion Channel | < 25 µM | Inhibited | nih.gov |
| Permeability Transition Pore (PTP) | < 25 µM | Partially prevented Ca2+-induced opening | nih.gov |
| Lipid Peroxidation (ADP/Fe2+-induced) | Up to 100 µM | Did not affect | nih.gov |
| Mitochondrial Contraction (ATP-induced) | 2.5–50 µM | Increased (two-fold at 20–50 µM) active contraction amplitude of swollen mitochondria | researchgate.net |
Cellular Models for Platelet Function Assays (e.g., Human Platelets)
Platelet activation plays a significant role in cardiovascular complications, particularly in conditions like diabetes mellitus. nih.gov Studies using human platelets have investigated the effects of this compound on platelet function. This compound at concentrations of 10-6 M decreased the basal level of intracellular calcium concentration in both unstimulated and thrombin-stimulated platelets. nih.gov Furthermore, this compound at concentrations of 10-6, 10-7, and 10-8 M inhibited the release of arachidonic acid from phospholipids (B1166683) of the platelet plasma membrane. nih.gov These findings suggest that this compound can block human platelet activation, potentially preventing aggregation, adhesion, and thrombus formation by inhibiting arachidonic acid release and subsequently the formation of eicosanoids like TxA2, PGG2, and PGH2. nih.gov
| Platelet Function Parameter | This compound Concentration | Observed Effect | Citation |
| Intracellular Calcium (basal) | 10-6 M | Decreased | nih.gov |
| Intracellular Calcium (thrombin-stimulated) | 10-6 M | Decreased | nih.gov |
| Arachidonic Acid Release | 10-6, 10-7, 10-8 M | Inhibited release from phospholipids of plasma membrane | nih.gov |
Oxidative Stress Models in Cultured Cells (e.g., Human Osteoblast-like Cells)
Oxidative stress is implicated in various disorders, including those affecting bone health. mdpi.commdpi.comgavinpublishers.com While specific studies on this compound in human osteoblast-like cells and oxidative stress were not explicitly detailed in the search results, research on other 1,4-dihydropyridine (B1200194) derivatives in human osteoblast-like cells (e.g., HOS cell line) has explored their potential antioxidative effects and modulation of cell growth under oxidative stress conditions induced by hydrogen peroxide or tert-butyl hydroperoxide. mdpi.comsrce.hr These studies indicate that certain dihydropyridine derivatives can exert growth-modulating effects and attenuate the effects of lipid peroxidation in these cells, suggesting a potential interaction with oxidative stress pathways. srce.hr this compound has also been shown to protect plasmid DNA against peroxynitrite-induced damage, indicating some antioxidant potential. srce.hr
In Vivo Animal Models
In vivo studies using animal models have been conducted to evaluate the effects of this compound in more complex biological systems, particularly in models of inflammation and neurological conditions.
In a model of rat paw edema induced by carrageenan, this compound demonstrated a preventative anti-inflammatory effect. nih.govresearchgate.net Maximal activity, showing 32-45% inhibition of edema, was observed in the 0.1-0.25 mg/kg range when administered preventatively. nih.govresearchgate.net However, this compound was ineffective when administered after the injection of carrageenan. nih.govresearchgate.net
Studies in an endothelin-1 (B181129) (ET-1)-induced ischemic stroke model in rats investigated the stroke-protecting ability of this compound. nih.govmdpi.com Male Wistar rats pretreated with this compound (0.1 mg/kg, per os for 7 days) showed normalization of ET-1-induced disturbances in neurological status, improved muscle tone, and a decrease in the number of degenerated cortical cells. nih.govmdpi.com this compound also reduced the infarction size in this model, showing at least a 2-fold higher activity than mildronate (B1676175). nih.govmdpi.com
This compound has also been investigated in the rat chronic constriction injury model of neuropathic pain, where it prevented mechanical hyperalgesia at a dose of 0.1 mg/kg (intraperitoneal). portico.org In control rats, this compound increased the pain threshold. portico.org
Further in vivo studies have explored the effects of this compound in models related to neurotoxicity and cardiomyopathy. This compound demonstrated protective effects against neuro- and cardiotoxicity induced by azidothymidine (AZT) in mice. researchgate.net This protective effect is potentially linked to its ability to influence mitochondrial function and its lipophilicity, allowing it to penetrate the blood-brain barrier and cellular membranes, including mitochondrial membranes. researchgate.net
| Animal Model | Condition/Induction Method | This compound Dose (Route, Duration) | Key Findings | Citation |
| Rat paw edema | Carrageenan-induced | 0.1-0.25 mg/kg (preventative) | 32-45% inhibition of edema (maximal activity) | nih.govresearchgate.net |
| Rat ischemic stroke | Endothelin-1 (ET-1)-induced | 0.1 mg/kg (p.o., 7 days pretreatment) | Normalized neurological status disturbances, improved muscle tone, decreased degenerated cortical cells, reduced infarction size (>2x mildronate) | nih.govmdpi.com |
| Rat neuropathic pain | Chronic constriction injury | 0.1 mg/kg (i.p.) | Prevented mechanical hyperalgesia, increased pain threshold in control rats | portico.org |
| Mouse neuro- and cardiotoxicity | Azidothymidine (AZT)-induced | Not specified | Effective protection against toxicity | researchgate.netresearchgate.net |
Models of Neuroinflammation and Neurodegeneration
Research has investigated this compound's activity in models designed to mimic aspects of neuroinflammatory and neurodegenerative conditions, highlighting its anti-inflammatory and neuroprotective potential.
Peripheral Inflammation Models (e.g., Carrageenan-Induced Rat Paw Edema)
The carrageenan-induced rat paw edema model is a widely used assay to assess the anti-inflammatory properties of compounds. Studies have demonstrated that this compound exhibits a preventative effect in this model of inflammation. Specifically, this compound showed maximal activity in inhibiting inflammation within the 0.1-0.25 mg/kg range nih.gov. Its effectiveness was observed when administered prior to the injection of carrageenan, while it was ineffective when administered after induction of edema nih.gov. In addition to in vivo findings, in vitro experiments using the human monocytic cell line THP-1 indicated that this compound, at micromolar concentrations, inhibited the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) nih.gov. However, it did not affect the secretion of tumor necrosis factor (TNF-alpha) nih.gov. These findings suggest that this compound possesses anti-inflammatory properties that could be relevant in conditions involving peripheral inflammation nih.gov.
Table 1: Effect of this compound in Carrageenan-Induced Rat Paw Edema
| Model | Compound | Effect on Inflammation | Key Findings |
| Carrageenan-Induced Rat Paw Edema | This compound | Inhibitory | Preventative effect observed nih.gov. Maximal activity at 0.1-0.25 mg/kg nih.gov. |
| Human Monocytic THP-1 Cell Line (in vitro) | This compound | Inhibitory | Inhibited secretion of IL-1β and IL-6 at micromolar concentrations nih.gov. Did not affect TNF-alpha secretion nih.gov. |
Cerebral Ischemia Models (e.g., Endothelin-1 Induced Ischemic Stroke in Rats, Common Carotid Artery Occlusion)
This compound has been evaluated for its stroke-protecting abilities in models of cerebral ischemia. In the endothelin-1 (ET-1)-induced ischemic stroke model in rats, pretreatment with this compound effectively normalized ET-1-induced disturbances in neurological status and improved muscle tone rsu.lvnih.govmdpi.com. Histological assessments in this model revealed that this compound decreased the number of degenerated cortical cells and reduced the infarction size rsu.lvnih.govmdpi.com. This compound demonstrated at least a 2-fold higher activity in reducing infarction size compared to mildronate in this model rsu.lvnih.govmdpi.com.
In a model of rat brain ischemia induced by occlusion of both common carotid arteries, this compound administered prior to occlusion completely prevented a fall in brain ATP content nih.gov. In control rats, ATP content decreased significantly during ischemia, while in rats pretreated with this compound, the ATP level remained comparable to the preischaemic level nih.gov. Analysis of electroencephalogram (EEG) parameters indicated that this compound could prevent significant changes in cerebral bioelectric activity during ischemia nih.gov. These results suggest that this compound may protect against ischemic damage by maintaining energy metabolism in brain cells nih.gov.
Table 2: Effect of this compound in Cerebral Ischemia Models
| Model | Compound | Effect on Ischemic Injury | Key Findings |
| Endothelin-1 Induced Ischemic Stroke (Rats) | This compound | Protective | Normalized neurological status, improved muscle tone rsu.lvnih.govmdpi.com. Decreased degenerated cortical cells and infarction size rsu.lvnih.govmdpi.com. Showed higher activity than mildronate in reducing infarct size rsu.lvnih.govmdpi.com. |
| Common Carotid Artery Occlusion (Rats) | This compound | Protective | Completely prevented a fall in brain ATP content during ischemia nih.gov. Prevented significant changes in EEG parameters nih.gov. |
Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease Models, Parkinson's Disease Models)
While specific detailed findings for this compound in established Alzheimer's Disease or Parkinson's Disease models were not prominently featured in the search results, the anti-inflammatory and neuroprotective properties observed in other models suggest potential relevance. The anti-inflammatory effects of this compound, particularly the inhibition of neurotoxic cytokines like IL-1β and IL-6, are considered important in the context of neurodegenerative diseases where inflammatory mechanisms and microglial activation play a significant role nih.gov.
Cardioprotection Models (e.g., Azidothymidine-Induced Cardiomyopathy in Mice)
This compound has demonstrated protective effects against cardiotoxicity induced by azidothymidine (AZT), a known mitochondria-compromising agent. In a study using an AZT-induced cardiomyopathy model in mice, this compound effectively reduced the AZT-induced overexpression of molecules involved in inflammatory and apoptotic events, specifically NF-κBp65 and caspase-3, in the myocardium researchgate.netnih.govlsmuni.lt. This suggests that this compound can mitigate AZT-induced cardiac damage by influencing inflammatory and apoptotic pathways nih.govlsmuni.lt.
Table 3: Effect of this compound in Azidothymidine-Induced Cardiomyopathy
| Model | Compound | Effect on Cardiotoxicity | Key Findings |
| Azidothymidine-Induced Cardiomyopathy (Mice) | This compound | Protective | Reduced AZT-induced overexpression of NF-κBp65 and caspase-3 in the myocardium researchgate.netnih.govlsmuni.lt. |
Cognitive Function and Behavioral Paradigms
Preclinical research has also explored the impact of this compound on cognitive function.
Spatial Learning and Memory Assessments (e.g., Water Maze Test)
Studies have investigated the effects of this compound on spatial learning and memory, including assessments using the Morris water maze test portico.orgdntb.gov.ua. While detailed data from these tests for this compound were not extensively provided in the search snippets, the compound's atypical nature as a 1,4-dihydropyridine that does not primarily act as a calcium channel modulator, coupled with its anti-inflammatory and mitochondrial regulatory properties, suggests potential mechanisms by which it could influence cognitive processes portico.org.
Evaluation of Anxiolytic-like Effects
Research suggests that this compound may possess anxiolytic-like properties. One study indicated that a compound referred to as AP-12, described as a prototype molecule for designing drugs to halt the progression of clinical symptoms like anxiety in neurodegenerative diseases, induced anxiolytic action in transgenic mice models of Alzheimer's disease. researchgate.net While the direct link between this compound and AP-12 is not explicitly stated as a direct synonym in the search results, the context of discussing novel neuroscience drugs and anxiolytic action in the same source that mentions this compound suggests a potential area of investigation for this compound. portico.orgresearchgate.net The cerebellum itself has been implicated in the regulation of anxiety behavior, with studies in rodents showing that manipulations of cerebellar activity or lesions can have anxiolytic or anxiogenic effects. frontiersin.org Pharmacological interventions targeting systems involved in stress responses, such as the norepinephrine (B1679862) system, can also result in anxiolytic outcomes. nih.gov
Assessment of Motor Function Recovery
Studies have investigated the potential of this compound and other 1,4-dihydropyridine derivatives in the context of motor function recovery, particularly following ischemic stroke. While some research focuses on Cerebrolysin, a different agent, and its effects on motor recovery in stroke patients medrxiv.orgnih.govscienceopen.comnih.gov, other studies have explored the neuroprotective potential of 1,4-dihydropyridine derivatives like this compound in models of ischemic stroke. nih.gov One study examining this compound and mildronate in an endothelin-1-induced ischemic stroke model in rats found that this compound (at 0.1 mg/kg) showed stroke-protecting ability. nih.gov The study concluded that 1,4-dihydropyridine structures may be useful for designing new stroke-protecting agents aimed at preventing severe neurological consequences after stroke. nih.gov
Biochemical Marker Analysis (e.g., Plasma Corticosterone (B1669441) Levels)
Analysis of biochemical markers, such as plasma corticosterone levels, is a common approach in preclinical stress research to assess the physiological response to stressors and the potential effects of therapeutic interventions. Elevated plasma corticosterone levels are a known indicator of stress activation of the hypothalamic-pituitary-adrenocortical (HPA) system in rodents. plos.orgbiorxiv.orgresearchgate.netnih.gov While a direct study measuring the specific effect of this compound on plasma corticosterone levels was not prominently detailed in the search results, one source broadly mentioned studies on the effect of 1,4-dihydropyridine derivatives on rat plasma corticosterone levels. bspu.by Research on other compounds and stress models demonstrates that various factors, including the intensity and duration of stress, can influence corticosterone responses. biorxiv.orgnih.gov Studies involving repeated restraint stress in rats, for instance, have shown increases in basal corticosterone levels, suggesting a state of chronic stress. nih.gov
Theoretical Frameworks and Pharmacological Classification
Cerebrocrast as a Representative of Atypical 1,4-Dihydropyridines
This compound is considered an atypical 1,4-dihydropyridine (B1200194) because its pharmacological effects are not primarily mediated by calcium channel antagonism in neuronal tissues, a common mechanism for many DHPs used in cardiovascular therapy nih.govresearchgate.net. Instead, this compound demonstrates a broader spectrum of protective properties researchgate.netsrce.hr. Its dicyclic structure and high lipophilicity are thought to contribute to its distinct actions compared to other DHPs, including those with amino acid-containing structures researchgate.netnih.govnih.gov. Studies comparing this compound with classical calcium antagonists like nimodipine (B1678889) in models of neurotoxicity have shown that this compound is effective at much lower concentrations, further highlighting its atypical nature and suggesting alternative mechanisms of action nih.gov.
Dual Neuroprotective and Anti-inflammatory Action
Research indicates that this compound possesses both neuroprotective and anti-inflammatory properties nih.govnih.govuni.lunih.govjkchemical.comrsu.lvdovepress.com. Its anti-inflammatory effects have been demonstrated in models such as carrageenan-induced rat paw edema, where it showed a preventative effect by inhibiting inflammation nih.gov. In vitro studies using human monocytic THP-1 cells have shown that this compound can inhibit the secretion of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), which are implicated in neuroinflammatory processes researchgate.netnih.govrsu.lv. This suggests a potential role in mitigating inflammation in both peripheral tissues and the central nervous system nih.gov.
The neuroprotective effects of this compound have been observed in various models. For instance, it protected cerebellar granule cells from cell death induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxic agent that causes oxidative stress researchgate.netnih.gov. This compound also showed effectiveness in reducing neuronal degeneration and infarction size in a rat model of ischemic stroke rsu.lv. These protective effects are considered important for maintaining cell survival, particularly in the context of neurodegenerative conditions and stroke rsu.lv.
Mitochondrial Targeting as a Fundamental Mechanism of Action
A fundamental aspect of this compound's mechanism of action involves targeting mitochondria medchemexpress.comsrce.hr. This compound has been shown to interact with mitochondria in various tissues, including rat skeletal muscle, neuronal cells, and liver researchgate.netcore.ac.uk. Its high lipophilicity allows it to incorporate into mitochondrial membranes, potentially altering their physical properties researchgate.netcore.ac.uk.
Studies have demonstrated that this compound can influence mitochondrial bioenergetics. It has been reported to normalize oxidative phosphorylation and increase ATP-induced contraction in swollen mitochondria researchgate.net. Furthermore, this compound has been shown to protect against the loss of mitochondrial membrane potential induced by neurotoxic agents like MPP+ researchgate.netnih.gov. It can also block the inner membrane anion channel and inhibit the K+/H+ antiporter in rat liver mitochondria researchgate.net. These findings suggest that the interaction with and modulation of mitochondrial function are key to this compound's protective effects, particularly its neuroprotective actions researchgate.netnih.govcore.ac.uk. The dicyclic structure of this compound is considered advantageous for its mitochondrial targeting and subsequent regulation of cellular processes like inflammation and apoptosis nih.gov.
Contributions to Redox Biology and Antioxidant Defense Systems
This compound contributes to redox biology and antioxidant defense systems researchgate.netmedchemexpress.com. Many 1,4-dihydropyridines, including this compound, possess redox properties and can act as antioxidants researchgate.netnih.gov. This compound has been identified as an efficient scavenger of peroxynitrite, a reactive nitrogen species that can cause oxidative damage srce.hrlu.lv. While its ability to scavenge hydroxyl radicals may be modest, its peroxynitrite scavenging capacity is notable srce.hr.
The compound's interaction with mitochondrial membranes may also play a role in its antioxidant effects by influencing the local redox environment researchgate.netmedchemexpress.com. By protecting mitochondria from oxidative damage and maintaining their function, this compound can indirectly support cellular antioxidant defense systems researchgate.netnih.gov. Studies have suggested that this compound's biomodulating effects, potentially interacting with redox signaling pathways, could promote cellular adaptation to oxidative stress srce.hr. Its protective effects against oxidative stress-induced damage have been observed in various cellular models researchgate.netnih.govsrce.hrlu.lv.
Integration within Nootropic Agent Classification
This compound is also classified as a nootropic agent grnjournal.usresearchgate.netgoogle.comresearchgate.net. Nootropics are substances that are believed to enhance cognitive function, including memory, learning, and attention. This compound has been reported to possess cognition enhancer properties medchemexpress.com. Studies have indicated that this compound can have memory-improving effects researchgate.netsrce.hr. While the precise mechanisms underlying its nootropic effects are still being investigated, its neuroprotective properties, particularly its ability to protect against mitochondrial dysfunction and oxidative stress in neuronal tissues, are likely to contribute to these cognitive benefits researchgate.netnih.govmedchemexpress.com. The classification of this compound within the group of nootropic agents highlights its potential therapeutic application in conditions associated with cognitive decline and neurological impairment nih.govnih.gov.
Here is a table summarizing some key research findings related to this compound's mechanisms and effects:
| Study Model | Observed Effect(s) | Relevant Mechanism(s) Implicated | Source |
| Rat paw edema (carrageenan-induced) | Prevented inflammation (32-45% inhibition at 0.1-0.25 mg/kg) | Anti-inflammatory action | nih.gov |
| Human monocytic THP-1 cells | Inhibited secretion of IL-1β and IL-6 | Anti-inflammatory action | researchgate.netnih.govrsu.lv |
| Cerebellar granule cells (MPP+-induced toxicity) | Reduced cell death (EC₅₀ = 13 nM), decreased ROS generation, protected mitochondrial membrane potential | Neuroprotection, mitochondrial targeting, antioxidant defense | researchgate.netnih.gov |
| Rat ischemic stroke model (ET-1-induced) | Normalized neurological status, improved muscle tone, decreased degenerated cortical cells, reduced infarction size | Neuroprotection, anti-inflammatory, mitochondria-protecting | rsu.lv |
| Rat skeletal muscle mitochondria | Normalized oxidative phosphorylation, increased ATP-induced contraction | Mitochondrial bioenergetics modulation | researchgate.net |
| Rat liver mitochondria | Blocked inner membrane anion channel, inhibited K+/H+ antiporter, promoted H+/Cl- cotransport | Mitochondrial ion channel modulation | researchgate.netmedchemexpress.com |
| Mouse myocardium and brain cortex (azidothymidine-induced toxicity) | Reduced overexpression of NF-κBp65 and caspase-3 | Neuroprotection, cardioprotection, regulation of inflammatory and apoptotic processes, mitochondrial targeting | nih.gov |
| Human osteosarcoma cells | Increased metabolic rate and cell growth, attenuated effects of lipid peroxidation | Interaction with redox signaling, antioxidant defense | srce.hr |
| In vitro (various assays) | Efficient peroxynitrite scavenger | Antioxidant defense | srce.hrlu.lv |
Potential Research Applications and Future Directions
Therapeutic Applications in Neurological Disorders
Cerebrocrast has been investigated for its potential in addressing several neurological disorders, leveraging its ability to cross the blood-brain barrier and influence cellular processes within the central nervous system. medchemexpress.comnih.gov
Development as a Stroke-Protecting Agent
Research suggests this compound holds promise as a stroke-protecting agent. Studies in rat models of endothelin-1 (B181129) (ET-1)-induced ischemic stroke have demonstrated that pretreatment with this compound can effectively normalize ET-1-induced disturbances in neurological status and improve muscle tone. rsu.lvnih.govresearchgate.netmdpi.com Furthermore, this compound has been shown to decrease the number of degenerated cortical cells and reduce infarction size in these models. rsu.lvnih.govresearchgate.netmdpi.com In one study, this compound demonstrated at least a 2-fold higher activity in reducing infarction size compared to mildronate (B1676175). rsu.lvnih.govresearchgate.netmdpi.com Its anti-inflammatory and neuroprotective properties are considered key to its stroke-protecting ability. rsu.lvnih.govresearchgate.net
Data from a study on ET-1-induced ischemic stroke in rats illustrates the effect of this compound on infarction size:
| Treatment Group | Infarction Size (arbitrary units) |
| Control (ET-1 only) | High |
| This compound (0.1 mg/kg) + ET-1 | Significantly Reduced |
| Mildronate (100 mg/kg) + ET-1 | Reduced |
| Combination + ET-1 | Reduced |
Note: Data is illustrative based on search result descriptions indicating comparative effects. rsu.lvnih.govresearchgate.netmdpi.com
This compound also appears to prevent ischemic damage by maintaining ATP production in brain cells during ischemia, as observed in a rat model of cerebral ischemia induced by common carotid artery occlusion. nih.gov Pretreatment with this compound prevented the fall in brain ATP content seen in control rats during ischemia. nih.gov
Investigation in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)
This compound has been investigated for its potential in the context of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.govgoogle.comgoogle.com Its neuroprotective effects and influence on mitochondrial function are considered relevant to these conditions. medchemexpress.comnih.govnih.gov
In an in vitro study using 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in primary cultures of cerebellar granule cells, a model relevant to Parkinson's disease research, this compound dose-dependently reduced MPP+-induced cell death. nih.gov It also decreased the generation of reactive oxygen species and prevented the loss of mitochondrial membrane potential. nih.gov This suggests that mitochondria may be an essential intracellular target for this compound's neuroprotective action, indicating its potential usefulness in the study of Parkinson's disease. nih.gov
Research also points to the potential of this compound and its analogues as DNA binders, a property that has been explored in the context of neurodegenerative diseases. researchgate.net Furthermore, its anti-inflammatory properties, specifically its ability to inhibit the secretion of neurotoxic cytokines like interleukin-1 beta and interleukin-6 by human monocytic cells, suggest a potential role in mitigating the inflammatory processes implicated in neurodegenerative diseases. researchgate.net
Role in Cognitive Impairment and Restoration
This compound has demonstrated cognition enhancer properties in research. medchemexpress.comsrce.hr Its role in promoting GABAergic activation has been suggested as a mechanism contributing to memory enhancement, which is particularly relevant given the reported reduction in GABA transmission in Alzheimer's disease. plos.org While specific detailed research findings on this compound's direct impact on cognitive impairment and restoration are less extensively detailed in the provided search results compared to its neuroprotective effects, its classification as a cognition enhancer and its influence on pathways related to memory suggest this as a promising area of investigation. medchemexpress.comsrce.hrplos.orgresearchgate.net
Relevance in Cardiovascular Pathologies
Beyond its neurological applications, this compound has also been explored for its effects on the cardiovascular system, particularly concerning platelet function and cardioprotection.
Prevention of Thrombotic Events and Platelet Hyperactivation
This compound has shown the ability to block human platelet activation, which is significant in preventing aggregation, adhesion, and the formation of thrombi. targetmol.comnih.gov This effect is particularly relevant in conditions like diabetes mellitus, which are associated with altered platelet functions and increased risk of cardiovascular complications. nih.gov
Studies have shown that this compound, even at low concentrations, can decrease the basal level of intracellular calcium concentration in both unstimulated and thrombin-stimulated human platelets. nih.gov Furthermore, this compound inhibits the release of arachidonic acid (AA) from phospholipids (B1166683) of the platelet plasma membrane. nih.gov This inhibition can prevent the formation of eicosanoids such as thromboxane (B8750289) A2 (TxA2), prostaglandin (B15479496) G2 (PGG2), and prostaglandin H2 (PGH2), as well as other AA oxygenated derivatives, which play a role in platelet aggregation and thrombosis. nih.gov
Data on the effect of this compound on intracellular calcium and arachidonic acid release in human platelets:
| Parameter | Condition | This compound (10-6 M) Effect |
| Intracellular Calcium Concentration | Unstimulated Platelets | Decreased |
| Intracellular Calcium Concentration | Thrombin Stimulated Platelets | Decreased |
| Release of [3H] AA from PM Phospholipids | Various concentrations (10-6-10-8 M) | Inhibited |
The blockade of platelet activation by this compound is considered highly significant for the treatment of cardiovascular complications, particularly those related to diabetes mellitus. nih.gov
Cardioprotective Strategies Beyond Ischemia (e.g., Drug-Induced Cardiomyopathy)
This compound has demonstrated cardioprotective properties, including against drug-induced cardiotoxicity. researchgate.netnih.govsrce.hr Research using a mouse model of azidothymidine (AZT)-induced neuro- and cardiotoxicity, where AZT is a known mitochondria-compromising anti-HIV drug, showed that this compound provided effective protection. researchgate.netnih.gov this compound was found to be the most potent among the tested atypical DHP compounds in reducing AZT-induced overexpression of NF-kappaBp65 and caspase-3 in mouse myocardium, markers indicating inflammatory and apoptotic events, respectively. nih.gov This cardioprotective effect is thought to be mediated, at least in part, via mitochondrial targeting and the consequent regulation of inflammatory and apoptotic processes. nih.gov
The dicyclic structure of this compound is considered beneficial for its cardioprotective actions. nih.gov These findings suggest the potential of this compound in cardioprotective strategies, particularly in cases of drug-induced damage to the heart muscle, extending its relevance beyond ischemic conditions. researchgate.netnih.gov
Application in Disorders Associated with Systemic Oxidative Stress
This compound has demonstrated protective effects against oxidative stress in various experimental models. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular conditions. mdpi.comfrontiersin.orgnih.gov
Studies have shown that this compound can protect mitochondrial bioenergetics and prevent oxidative damage induced by oxidants like ADP/Fe2+ in isolated rat liver mitochondria. researchgate.netresearchgate.netnih.gov At concentrations below 25 µM, this compound inhibited the mitochondrial inner membrane anion channel (IMAC) and partially prevented the Ca2+-induced opening of the mitochondrial permeability transition pore (PTP), suggesting a role in mitochondrial protection during oxidative stress. researchgate.netnih.gov Research also indicates that this compound can attenuate the effects of lipid peroxidation, a process driven by excessive ROS, by increasing the metabolic rate and growth of human osteosarcoma cells in vitro. srce.hr This suggests that this compound may promote cellular adaptation to oxidative stress by interacting with redox signaling pathways. srce.hr
Furthermore, this compound has been shown to protect plasmid DNA against peroxynitrite-induced damage. srce.hrresearchgate.net Peroxynitrite is a potent oxidant formed from the reaction of superoxide (B77818) and nitric oxide, contributing significantly to oxidative stress-related tissue injury.
The dicyclic structure of this compound is considered beneficial for neuro- and cardioprotection, potentially through mitochondrial targeting and regulation of inflammatory and apoptotic processes. researchgate.net
Advanced Drug Design and Analog Development
The 1,4-dihydropyridine (B1200194) scaffold, the core structure of this compound, is a well-established motif in medicinal chemistry, known for its presence in numerous pharmacologically active compounds, including calcium channel antagonists. nih.govacs.org The development of this compound and its analogs represents an exploration of the therapeutic potential of this scaffold beyond traditional calcium channel blockade.
Structure-Activity Relationship Investigations for Optimized Biological Effects
Structure-Activity Relationship (SAR) studies are crucial in drug design to understand how modifications to a molecule's chemical structure influence its biological activity. wikipedia.orgcollaborativedrug.com For 1,4-dihydropyridine derivatives like this compound, SAR investigations aim to identify structural features responsible for specific effects, such as antioxidant activity, neuroprotection, or effects on mitochondrial function. lu.lvmdpi.com
Studies involving various 1,4-DHP derivatives have revealed that the capacity for interaction with DNA and protection against peroxynitrite-induced oxidative damage depends on the groups in different positions of the 1,4-DHP ring. lu.lv For instance, the presence of a carboxylate anion at position 4 in certain DHP hybrids has been linked to high antioxidative capacity. mdpi.com Similarly, the position and nature of substituents on the dihydropyridine (B1217469) ring can influence absorption maxima and photoluminescent properties in novel 1,4-DHP derivatives. researchgate.net
Specific to this compound and its analogs, SAR studies have explored the impact of structural variations on their protective properties. For example, the presence of three carbon atoms in the ester moiety at positions 3 and 5 of the DHP structure appears to be an essential molecular characteristic influencing interference with mitochondrial bioenergetics. researchgate.net
Interactive Data Table: Antioxidative Capacity of Selected 1,4-DHP Derivatives
| Compound | Structural Feature at Position 4 | Antioxidative Capacity (Equivalent to mM Uric Acid) |
| Carbatone II-1 | - | High |
| Styrylcarbatone II-6 | Styryl group | Levels of uric acid |
| Metcarbatone II-4 | Methyl group | Levels of uric acid |
| Etcarbatone II-5 | Ethyl group | Almost completely suppressed |
| AV-153 IV-1 | Carboxylate anion | High |
| AV-154-Na IV-5 | Carboxylate anion | High |
| V-6-55-1 IV-4 | Carboxylate anion | High |
| E3-46 IV-3 | Carboxylate anion | High |
| Glutapyrone IV-8 | Carboxylate groups distant | Absent |
| J-9-117 II-6 | - | As effective as uric acid |
| E2-130-3 III-8 | - | As effective as uric acid |
| Pyridine type compound V | Oxidized form | Inactive |
Note: This table is based on findings regarding antioxidative capacity of various 1,4-DHP derivatives, including some mentioned in the context of SAR studies related to this compound's class of compounds. mdpi.com
Exploration of Novel 1,4-Dihydropyridine Scaffolds
The 1,4-dihydropyridine scaffold offers significant flexibility for chemical modification, allowing for the synthesis of novel derivatives with tailored pharmacological profiles. nih.govresearchgate.net Research into this compound and its properties has contributed to the ongoing exploration of this scaffold for applications beyond calcium channel modulation.
Novel 1,4-DHP derivatives are being synthesized and investigated for various biological activities, including antioxidant, anti-inflammatory, neuroprotective, and even gene delivery properties. researchgate.netresearchgate.net The synthesis of chiral analogs of this compound in enantiopure form has been explored using chemoenzymatic methods, which is important for developing compounds with specific pharmacological effects. wur.nlsidalc.net
The development of new 1,4-dihydropyridine–indole derivatives, for example, demonstrates the potential to combine the DHP scaffold with other pharmacologically relevant structures to create compounds with novel activities, such as stimulating GLUT4 translocation for potential antidiabetic applications. acs.org
Research also extends to 4-pyridinium and/or N-propargyl substituted 1,4-dihydropyridine derivatives, investigating their calcium channel blocking and antioxidant activities, further highlighting the versatility of the 1,4-DHP scaffold in generating compounds with diverse properties. researchgate.net
Methodological Advancements for Comprehensive Research
Understanding the full spectrum of this compound's biological effects and identifying its molecular targets requires sophisticated research methodologies. Advancements in 'omics' technologies and the implementation of longitudinal studies in preclinical models are crucial for gaining comprehensive insights.
Longitudinal Studies in Preclinical Models of Disease Progression
Longitudinal studies in preclinical models are essential for evaluating the long-term effects of this compound on disease progression. These studies involve repeated measurements over time in animal models that mimic human diseases, allowing researchers to assess the compound's ability to slow, halt, or reverse the progression of the condition.
Preclinical models of various diseases, including neurodegenerative disorders, diabetes, and cardiovascular diseases, are used to study potential therapeutic agents. Research on this compound has utilized models such as the endothelin-1-induced ischemic stroke model in rats to investigate its stroke-protecting ability. researchgate.netresearchgate.net Studies in streptozotocin-induced diabetic rats have explored the protective effect of this compound on pancreatic β-cells and its hypoglycemic potential. acs.org
Longitudinal studies in these models can provide valuable data on the sustained efficacy of this compound, its impact on disease biomarkers over time, and its potential to prevent or mitigate long-term complications associated with systemic oxidative stress and related disorders. The use of disease progression modeling in preclinical development can help characterize treatment effects and inform dose selection and trial design for future studies. europa.eunih.govnih.gov
Q & A
Q. What are the established neuroprotective mechanisms of Cerebrocrast in preclinical models, and how can these be systematically validated?
- Methodological Answer : To validate this compound's neuroprotective effects, use in vitro models such as primary cortical neuron cultures exposed to mitochondrial toxins (e.g., MPP+). Measure outcomes like cell viability (via trypan blue exclusion or MTT assays) and mitochondrial parameters (e.g., ATP synthesis, membrane potential). For mechanistic insights, conduct assays to assess inhibition of mitochondrial anion channels and Ca²⁺-induced permeability transition pore (mPTP) opening in isolated liver mitochondria .
- Key Data Table :
| Parameter | Effect of this compound | Experimental Model | Reference |
|---|---|---|---|
| Cell Viability | Reduces MPP+-induced death | Mouse cortical neurons | |
| Mitochondrial Swelling | Inhibits Ca²⁺-induced mPTP opening | Isolated liver mitochondria | |
| ATP Synthesis | Normalizes oxidative phosphorylation | Isolated mitochondria |
Q. Which experimental models are optimal for initial testing of this compound's effects on mitochondrial function?
- Methodological Answer : Prioritize ex vivo mitochondrial assays (e.g., isolated liver mitochondria) to evaluate direct effects on swelling, respiration, and mPTP dynamics. Pair this with in vitro neuronal cultures treated with mitochondrial toxins (e.g., MPP+) to model neuroprotection. Standardize protocols by referencing mitochondrial isolation techniques and toxin dosing from peer-reviewed studies . Include controls for mitochondrial purity (e.g., cytochrome c oxidase activity assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported effects across different mitochondrial assay conditions?
- Methodological Answer : Conduct a meta-analysis of existing data to identify variables influencing outcomes (e.g., mitochondrial isolation protocols, buffer compositions, or toxin concentrations). Use factorial experimental designs to isolate confounding factors. For example, compare this compound's efficacy in high- vs. low-calcium buffers or under varying pH conditions. Apply statistical tools (ANOVA with post-hoc tests) to quantify interaction effects . Document all parameters using FAIR data principles to enhance reproducibility .
Q. What strategies are recommended for designing studies on this compound analogues with structural modifications (e.g., adamantane-DHP hybrids)?
- Methodological Answer :
- Step 1 : Perform computational modeling (e.g., molecular docking) to predict blood-brain barrier (BBB) permeability and mitochondrial targeting of analogues .
- Step 2 : Synthesize analogues with systematic modifications (e.g., mono- vs. di-adamantane substitutions) and validate purity via NMR/HPLC.
- Step 3 : Use comparative in vitro assays (e.g., neuron viability post-MPP+ exposure) to rank analogue efficacy. Include parent this compound as a positive control.
- Step 4 : For lead compounds, conduct in vivo pharmacokinetic studies to assess brain bioavailability .
Q. How should researchers address gaps in understanding this compound's long-term neuroprotective efficacy?
- Methodological Answer : Implement longitudinal studies in rodent models of chronic neurodegeneration (e.g., MPTP-induced Parkinsonism). Use behavioral tests (rotarod, open field) paired with histopathological analyses (tyrosine hydroxylase staining for dopaminergic neurons). Employ longitudinal RNA-seq or proteomics to track mitochondrial pathway activation over time. Ensure power analysis is performed to determine cohort sizes .
Methodological Frameworks
Q. What criteria should guide the formulation of research questions for this compound studies?
- Answer : Apply the FINER framework:
- Feasible : Ensure access to specialized equipment (e.g., mitochondrial respirometers).
- Interesting : Focus on understudied mechanisms (e.g., this compound's impact on mitochondrial-ER crosstalk).
- Novel : Explore structural analogues or combinatorial therapies.
- Ethical : Adhere to animal welfare guidelines in preclinical models.
- Relevant : Align with funding priorities in neurodegeneration research .
Q. How can researchers ensure robust experimental design when testing this compound in complex models?
- Answer :
- Use blinding and randomization to reduce bias in outcome assessments.
- Include multiple controls: vehicle-only, toxin-only, and positive controls (e.g., cyclosporine A for mPTP inhibition).
- Predefine exclusion criteria (e.g., mitochondrial preparation integrity thresholds) .
Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing this compound's dose-response relationships?
- Answer : Fit data to sigmoidal curves (e.g., log-dose vs. response) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For mitochondrial parameters, use paired t-tests or mixed-effects models to account for technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
